molecular formula C17H17N3 B12026957 1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine CAS No. 618098-38-7

1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B12026957
CAS No.: 618098-38-7
M. Wt: 263.34 g/mol
InChI Key: IAMQOQCSCFQSMS-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylphenylhydrazine and 3-methylphenylhydrazine.

    Cyclization Reaction: These hydrazines undergo a cyclization reaction with a suitable diketone, such as 1,3-diketone, under acidic or basic conditions to form the pyrazole ring.

    Amination: The resulting pyrazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 5-position of the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the methylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine can be compared with other similar pyrazole derivatives, such as:

    1-Phenyl-3-(3-methylphenyl)-1H-pyrazol-5-amine: This compound has a phenyl group instead of a 2-methylphenyl group, leading to different chemical and biological properties.

    1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine: This derivative has a phenyl group at the 3-position, which may affect its reactivity and applications.

Properties

CAS No.

618098-38-7

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

2-(2-methylphenyl)-5-(3-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3/c1-12-6-5-8-14(10-12)15-11-17(18)20(19-15)16-9-4-3-7-13(16)2/h3-11H,18H2,1-2H3

InChI Key

IAMQOQCSCFQSMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=CC=C3C

Origin of Product

United States

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